molecular formula C10H10ClNO B14586337 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- CAS No. 61110-65-4

2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl-

Cat. No.: B14586337
CAS No.: 61110-65-4
M. Wt: 195.64 g/mol
InChI Key: AAGYNZJIETXYKI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- typically involves the chlorination of 1,3-dihydro-1,3-dimethyl-2H-indol-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain kinases or transcription factors involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indol-2-one, 3-chloro-1,3-dihydro-1,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

61110-65-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-1,3-dimethylindol-2-one

InChI

InChI=1S/C10H10ClNO/c1-10(11)7-5-3-4-6-8(7)12(2)9(10)13/h3-6H,1-2H3

InChI Key

AAGYNZJIETXYKI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)C)Cl

Origin of Product

United States

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